3-ethyl-1H-pyrazole-1-carboxamide
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Overview
Description
3-ethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including 3-ethyl-1H-pyrazole-1-carboxamide, typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents . One common method is the condensation of ethyl hydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring . The reaction conditions often involve heating under reflux in the presence of a suitable solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production of pyrazole derivatives can involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
3-ethyl-1H-pyrazole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-ethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H-pyrazole-1-carboxamide
- 3-ethyl-1H-pyrazole-1-carboxylic acid
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
3-ethyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 3-position and the carboxamide group at the 1-position can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
40014-38-8 |
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Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
3-ethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-5-3-4-9(8-5)6(7)10/h3-4H,2H2,1H3,(H2,7,10) |
InChI Key |
RMCLBUDNFMGZAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1)C(=O)N |
Origin of Product |
United States |
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